
Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromobutoxy side chain, and a dihydroisoindole core. Its distinct chemical properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydroisoindole core: This can be achieved through a cyclization reaction of an appropriate precursor, such as an ortho-substituted benzylamine.
Introduction of the bromobutoxy side chain: This step involves the nucleophilic substitution of a suitable bromobutane derivative with the hydroxyl group of the dihydroisoindole core.
Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromobutoxy side chain can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction: The dihydroisoindole core can be oxidized or reduced under appropriate conditions to form different derivatives.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido, cyano, or thiol derivatives.
Oxidation and reduction: Various oxidized or reduced forms of the dihydroisoindole core.
Ester hydrolysis: The corresponding carboxylic acid and tert-butyl alcohol.
Applications De Recherche Scientifique
Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bromobutoxy side chain and dihydroisoindole core are likely involved in these interactions, contributing to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-(4-chlorobutoxy)-1,3-dihydroisoindole-2-carboxylate
- Tert-butyl 5-(4-iodobutoxy)-1,3-dihydroisoindole-2-carboxylate
- Tert-butyl 5-(4-methoxybutoxy)-1,3-dihydroisoindole-2-carboxylate
Uniqueness
Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate is unique due to the presence of the bromobutoxy side chain, which imparts distinct reactivity and potential bioactivity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or functional groups, making this compound particularly valuable for certain applications.
Propriétés
Formule moléculaire |
C17H24BrNO3 |
|---|---|
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-11-13-6-7-15(10-14(13)12-19)21-9-5-4-8-18/h6-7,10H,4-5,8-9,11-12H2,1-3H3 |
Clé InChI |
DJQHMGARKAAULE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


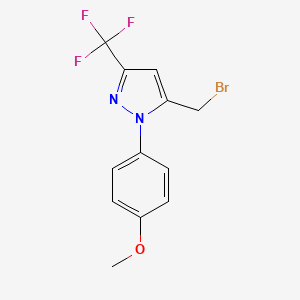

![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
![N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine](/img/structure/B12638781.png)
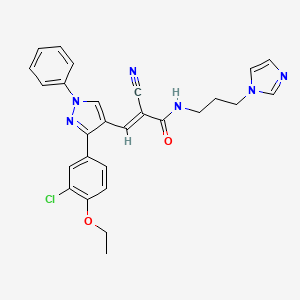
![3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B12638801.png)
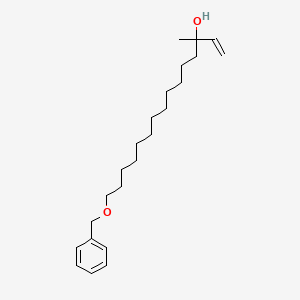
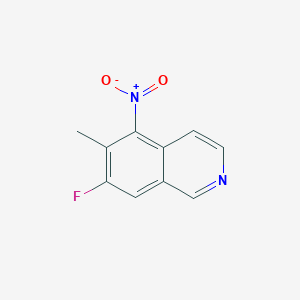
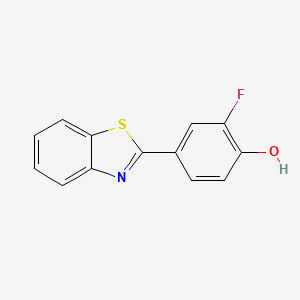
![2,2'-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole)](/img/structure/B12638832.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione](/img/structure/B12638838.png)
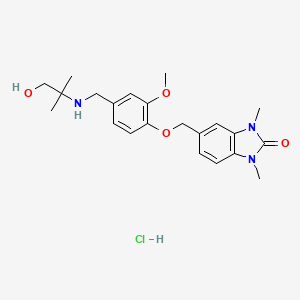
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12638853.png)
